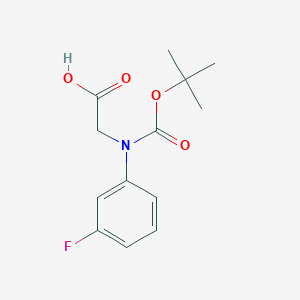

2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

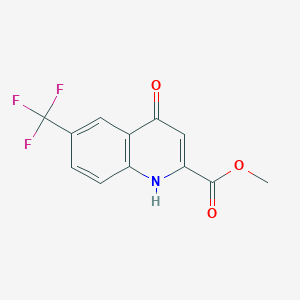

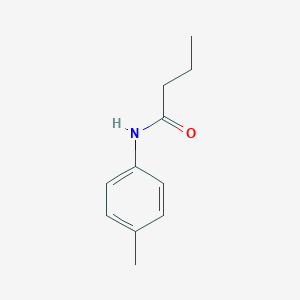

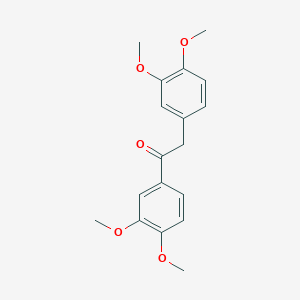

“2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid” is a compound with the molecular weight of 269.27 . It has the IUPAC name of (2R)-(tert-butoxycarbonyl)aminoethanoic acid .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 . The InChI key is BMSUXJZKOGWPGP-SNVBAGLBSA-N .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 269.27 .Scientific Research Applications

Fluorinated Compounds in Research

Fluorine in Protein Design : Fluorinated compounds are increasingly used in the field of protein engineering to enhance stability and modify the biochemical properties of proteins. For instance, proteins designed with highly fluorinated analogs of hydrophobic amino acids have shown increased resistance to chemical and thermal denaturation while retaining their structural integrity and biological activity. This approach has been particularly valuable in creating proteins with novel chemical and biological properties, potentially offering insights into the use of fluorinated compounds like 2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid in protein design (Buer & Marsh, 2012).

Advanced Oxidation Processes : The role of organic acids, including fluorinated acids, in advanced oxidation processes (AOPs) for environmental management and pollutant degradation is another area of significant interest. Research into AOPs explores the degradation pathways, by-products, and the efficiency of various acids in treating recalcitrant compounds in wastewater, offering a perspective on the environmental applications of complex organic acids (Qutob et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It is known that tert-butoxycarbonyl (boc)-protected amino acids, such as this compound, are often used in peptide synthesis .

Mode of Action

The compound, being a Boc-protected amino acid, is likely to participate in peptide synthesis. The Boc group serves as a protective group for the amino group during peptide bond formation. It prevents unwanted side reactions, thereby ensuring the correct sequence of amino acids in the peptide chain .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. In this process, the Boc group is removed under acidic conditions, allowing the free amino group to form a peptide bond with the carboxyl group of another amino acid. This leads to the formation of dipeptides, tripeptides, and so on .

Result of Action

The primary result of the action of this compound is the formation of peptides through peptide synthesis. The compound, as a Boc-protected amino acid, contributes to the formation of the peptide chain, which can then participate in various biological functions depending on the sequence of the amino acids in the peptide .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group and hence the peptide synthesis. Additionally, temperature and solvent can also influence the efficiency of peptide synthesis .

properties

IUPAC Name |

2-[3-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLSBVFCNSTXHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622723 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-(3-fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142121-94-6 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-(3-fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

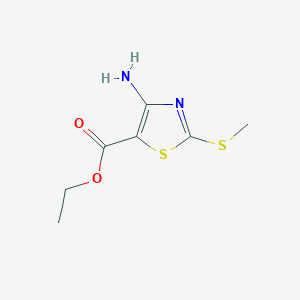

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)